molecular formula C20H10I2O5 B037397 4',5'-Diiodofluorescein CAS No. 38577-97-8

4',5'-Diiodofluorescein

Cat. No. B037397
CAS RN: 38577-97-8
M. Wt: 584.1 g/mol
InChI Key: DSVUBXQDJGJGIC-UHFFFAOYSA-N
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Description

4’,5’-Diiodofluorescein is a chemical compound with the molecular formula C20H12I2O5 . It has a molecular weight of 586.1152 .


Molecular Structure Analysis

The IUPAC Standard InChI for 4’,5’-Diiodofluorescein is InChI=1S/C20H12I2O5/c21-16-13 (23)7-5-11-15 (9-3-1-2-4-10 (9)20 (25)26)12-6-8-14 (24)17 (22)19 (12)27-18 (11)16/h1-8,11,18,23H, (H,25,26) .


Physical And Chemical Properties Analysis

4’,5’-Diiodofluorescein is an orange-red powder . It has a density of 2.4±0.1 g/cm3, a boiling point of 717.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 113.8±0.4 cm3, and it has a polar surface area of 76 Å2 .

Scientific Research Applications

  • Photodynamic Killing of Amoebae : Labrousse and Satre (1993) explored the use of 4',5'-diiodofluorescein dextran for the photodynamic killing of Dictyostelium discoideum amoebae. This approach provides a strategy for selectively enriching temperature-sensitive endocytosis mutants in nitrosoguanidine treatments (Labrousse & Satre, 1993).

  • Nitric Oxide Detection in Endothelial Cells : Leikert et al. (2001) demonstrated that low concentrations of 4,5-diaminofluorescein (DAF-2) can detect low levels of nitric oxide (NO) released from endothelial cells, enabling real-time detection of endothelial NO formation (Leikert et al., 2001).

  • Production of Radioactive Iodine-131 : Verbiscar (1964) described the synthesis of 4',5'-diiodo-4-aminofluorescein Iodine-131, a radioactive compound with a high yield, suitable for producing iodine-131 from iodine-131-containing compounds (Verbiscar, 1964).

  • Neurosurgical Applications : Rey-Dios and Cohen-Gadol (2013) found that fluorescein fluorescence, potentially including derivatives like diiodofluorescein, when observed through a microscope-integrated fluorescent module, can enhance surgical decision-making in vascular and oncologic neurosurgery (Rey-Dios & Cohen-Gadol, 2013).

  • Diagnosis and Localization of CNS Tumors : Davis et al. (1950) reported that radioactive diiodofluorescein is valuable in neurosurgical diagnostics, accurately determining brain tumor presence and providing precise focal localization, with potential for prognostication based on tumor cellularity and vascularity (Davis et al., 1950).

  • Polarographic Behavior Analysis : Issa et al. (1972) studied the polarographic behavior of dihalogen fluoresceins, including diiodofluorescein, in solutions with varying pH. They observed the reduction of furane and pyrone rings and four electron consumption at all pHs (Issa et al., 1972).

properties

IUPAC Name

3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVUBXQDJGJGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10I2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044238
Record name 4'5'-Diiodofluorescein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Diiodofluorescein

CAS RN

38577-97-8
Record name D & C Orange 10
Source CAS Common Chemistry
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Record name 4'5'-Diiodofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-4',5'-diiodo-
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Record name 4'5'-Diiodofluorescein
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Record name 3',6'-dihydroxy-4',5'-diiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name 4',5'-DIIODOFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
AJ Verbiscar - The Journal of Organic Chemistry, 1964 - ACS Publications
(4) AH Coons,“International Review of Cytology,” Vol. 5, G. H· Bourne, Ed., Academic Press, Inc., New York, NY 1955, pp. 1-23.(5) EH Beutner, Bacterial. Rev., 26, 49 (1961).(6) AH …
Number of citations: 3 pubs.acs.org
A Labrousse, M Satre - Photochemistry and photobiology, 1993 - Wiley Online Library
4′, 5′‐Diiodofluorescein dextran has been synthesized by iodination of fluorescein dextran and it was used as a sensitizer in photodynamic killing of amoebae of the cellular slime …
Number of citations: 6 onlinelibrary.wiley.com
A Labrousse, M Bof, M Satre - Microbiology, 1993 - microbiologyresearch.org
The halogenated fluorescein derivatives: 2′,4′,5′,7′-tetrabromofluorescein isothiocyanate dextran (Br 4 FD) and 4′,5′-diiodofluorescein isothiocyanate dextran (I 2 FD), were …
Number of citations: 1 www.microbiologyresearch.org
JM Vanderkooi, G Maniara, TJ Green… - Journal of Biological …, 1987 - ASBMB
… Absorption and Emission Properties of Fluorescein Derivatives-The absorption and luminescence spectra of eosin Y, 4'5'-diiodofluorescein, erythrosin, carboxyeosin, and carbox…
Number of citations: 733 www.jbc.org
RJ Calvey, AL Goldberg - Journal of the Association of Official …, 1982 - academic.oup.com
Two rapid, sensitive, reproducible methods that use a Zorbax C-8 reverse phase column and high performance liquid chromatography are described for the determination of the …
Number of citations: 12 academic.oup.com
S Scalia, S Simeoni - Chromatographia, 2001 - Springer
An inverse supercritical fluid extraction (SFE) procedure has been developed for the efficient isolation of six of the most common xanthene dyes (fluorescein; 4′,5′-dibromofluorescein…
Number of citations: 34 link.springer.com
IH Skoog - The Journal of organic chemistry, 1964 - ACS Publications
4', 5'-Diiodo-4-nitrofluorescein.—A mixture of 1.00 g. of 4-nitrofluorescein, 894 mg. of iodine monochloride, and 25 ml. of glacial acetic acid was stirred for 5 hr. The original suspension …
Number of citations: 22 pubs.acs.org
MM Ghoneim, YM Temerk, KA Idriss - 1978 - nopr.niscpr.res.in
reduction of fluorescein and its di-and tetrahalo derivatives hz. ve earlier been shown to proceed according to two main mechanisrnsv+, In the first mechanism the reduction of furan ring …
Number of citations: 3 nopr.niscpr.res.in
MP Militello, GV Porcal, SG Bertolotti… - … of Photochemistry and …, 2023 - Elsevier
A complete photophysical and photochemical study on the partially halogenated xanthene dyes 2’,7’-dichlorofluorescein; 4, 5, 6, 7- tetrachlorofluorescein; 4’, 5’-dibromofluorescein and …
Number of citations: 1 www.sciencedirect.com
N Balasubramanian, BSM Kumar - Analyst, 1991 - pubs.rsc.org
A sensitive spectrophotometric method for the determination of trace amounts of sulphur dioxide after fixing in a modified buffered formaldehyde solution is described. The reaction of …
Number of citations: 19 pubs.rsc.org

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